molecular formula C13H21ClN2 B13471089 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride

Cat. No.: B13471089
M. Wt: 240.77 g/mol
InChI Key: OFAAWORLYRBTGL-UHFFFAOYSA-N
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Description

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring through an ethylamine linkage. This compound is often used in the synthesis of other complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
  • N-Benzyl-2-(pyrrolidin-1-yl)ethanamine
  • N-Benzyl-2-(pyrrolidin-1-yl)ethanol

Uniqueness

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzyl group and the pyrrolidine ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;/h1-3,6-7,14H,4-5,8-12H2;1H

InChI Key

OFAAWORLYRBTGL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=CC=CC=C2.Cl

Origin of Product

United States

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